Indoline-4-carbonitrile hydrochloride
Overview
Description
Indoline-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2 and a molecular weight of 180.64. It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Physical And Chemical Properties Analysis
Indoline-4-carbonitrile hydrochloride is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Scientific Research Applications
Corrosion Inhibition
- Indoline derivatives, such as spiro[indoline-3,4′-pyrano[2,3-c]pyrazole], have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds were synthesized using green chemistry principles and exhibited high inhibition efficiency, confirmed through various experimental and theoretical techniques (Gupta et al., 2018).
Biological Activity
- Novel spiro[indoline-3,4'-[1,3]dithiine] derivatives demonstrated significant antibacterial, antifungal, and antioxidant activities. These findings suggest a potential application in pharmaceuticals and highlight a relationship between their structure and biological activity (Moghaddam‐manesh et al., 2020).
- Schiff bases derived from spiro[indoline-3,4′-pyran]-3′-carbonitriles showed promising antimicrobial and anti-breast cancer activities, underscoring their therapeutic potential (Al-Shareef et al., 2016).
Catalysis and Synthetic Applications
- Indoline-4-carbonitrile hydrochloride derivatives have been utilized in various catalytic and synthetic processes. For instance, they've been used in the efficient synthesis of spiro[indoline-3,9′-xanthene]trione and related derivatives in water, catalyzed by graphene oxide-supported dicationic ionic liquid, showcasing their utility in green chemistry applications (Patel et al., 2021).
- Additionally, the synthesis of indoline derivatives, including those with carbonitrile groups, has been a focus in the design of new biologically active medicines. These syntheses involve various catalyzed reactions and approaches, indicating the broad utility of these compounds in pharmaceutical research (Liu et al., 2010).
Photophysical Studies
- Research into the photophysical properties of indoline derivatives has revealed mechanisms of solvent-induced fluorescence quenching. Such insights are valuable for designing fluorescence probes in biological systems (Pal et al., 2007).
Future Directions
Indoline structures are being increasingly used in drug design due to their special structure and properties . With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . Therefore, the future direction of Indoline-4-carbonitrile hydrochloride could involve further exploration of its potential medicinal applications.
properties
IUPAC Name |
2,3-dihydro-1H-indole-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-3,11H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCCKDORHOEOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-4-carbonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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